molecular formula C20H19N3O2S B2527755 1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethan-1-one CAS No. 688335-58-2

1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethan-1-one

Cat. No.: B2527755
CAS No.: 688335-58-2
M. Wt: 365.45
InChI Key: PZHTZOQURXOWFN-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethan-1-one is a heterocyclic compound featuring a 2,3-dihydroindole (indoline) core linked via an ethanone bridge to a sulfanyl-substituted imidazole ring bearing a 3-methoxyphenyl group. This structure combines pharmacologically relevant motifs: the indoline scaffold is associated with bioactivity in CNS disorders, while the imidazole-sulfanyl moiety is common in enzyme inhibitors. The 3-methoxy group may enhance solubility compared to non-polar substituents .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-25-17-7-4-6-16(13-17)22-12-10-21-20(22)26-14-19(24)23-11-9-15-5-2-3-8-18(15)23/h2-8,10,12-13H,9,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHTZOQURXOWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

a) BA90884
  • Structure : 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}ethan-1-one .
  • Key Differences: Imidazole substituents: 3-Nitrophenyl and 4-trifluoromethoxyphenyl vs. 3-methoxyphenyl in the target. Impact: Nitro and trifluoromethoxy groups increase molecular weight (540.51 g/mol vs.
b) 1-(2,3-dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone
  • Structure : Sulfonyl-linked indole instead of imidazole .
  • Key Differences: Heterocycle: Indole vs. imidazole. Linker: Sulfonyl vs. sulfanyl. The indole substitution may favor π-π stacking in biological targets.
c) 3-{1-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline
  • Structure : Aniline substituent and methylimidazole .
  • Key Differences: Core: Lacks the indoline-ethanone scaffold.

Physicochemical Properties

Property Target Compound BA90884 Sulfonyl Analogue
Molecular Weight ~424 g/mol (estimated) 540.51 g/mol ~398 g/mol (estimated)
Key Substituents 3-Methoxyphenyl 3-Nitro, 4-CF3O-Ph 1-Ethylindole
Solubility (Predicted) Moderate (polar groups) Low (nitro, CF3O) Low (sulfonyl, indole)
  • 3-Methoxy vs. Nitro Groups : Methoxy improves solubility via hydrogen bonding; nitro groups reduce solubility but enhance electrophilicity .

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